molecular formula C17H16BrNO B11360161 5-bromo-1-methyl-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Katalognummer: B11360161
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: QGENJHYAICJEMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a 4-methylphenylmethyl group attached to the indole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by alkylation and cyclization reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process sustainable.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.

Medicine: The compound is being investigated for its potential therapeutic applications. Its indole core structure is similar to that of many pharmacologically active compounds, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. The bromine atom and the indole core play crucial roles in its binding affinity to biological receptors. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one
  • 5-Bromo-1-methylindole
  • 4-Bromo-3-methylphenyl isocyanate

Comparison: Compared to similar compounds, 5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both a bromine atom and a 4-methylphenylmethyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H16BrNO

Molekulargewicht

330.2 g/mol

IUPAC-Name

5-bromo-1-methyl-3-[(4-methylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C17H16BrNO/c1-11-3-5-12(6-4-11)9-15-14-10-13(18)7-8-16(14)19(2)17(15)20/h3-8,10,15H,9H2,1-2H3

InChI-Schlüssel

QGENJHYAICJEMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.